HI-TOPK-032 is classified as an indolizinoquinoxalin derivative, specifically designed to inhibit TOPK activity. Its chemical structure is characterized by the empirical formula C₂₀H₁₁N₅OS and the CAS number 487020-03-1. The compound is recognized for its selective and reversible inhibition of TOPK, with an inhibitory concentration (IC₅₀) of approximately 2 µM .
The synthesis of HI-TOPK-032 involves several steps that typically include the formation of key intermediates followed by cyclization reactions to generate the final product. While specific synthetic pathways are not detailed in the literature, the general approach for similar compounds often utilizes techniques such as:
The synthesis should be carried out under controlled conditions to ensure high purity and yield, which is crucial for subsequent biological evaluations.
The molecular structure of HI-TOPK-032 can be represented as follows:
The compound's structure features a complex arrangement that contributes to its ability to selectively inhibit TOPK. The presence of specific functional groups within the indolizinoquinoxalin framework allows for effective binding to the kinase's active site.
HI-TOPK-032 primarily functions through competitive inhibition of TOPK, which plays a critical role in various signaling pathways involved in cancer cell proliferation and survival. The compound has been shown to:
HI-TOPK-032 exerts its effects by binding to the ATP-binding site of TOPK, thereby preventing substrate phosphorylation. This inhibition leads to:
HI-TOPK-032 is characterized by several key physical and chemical properties:
HI-TOPK-032 has several promising applications in scientific research:
HI-TOPK-032 (C₂₀H₁₁N₅OS; MW: 369.40 g/mol; CAS: 487020-03-1) is a potent small-molecule inhibitor specifically designed to target the oncogenic kinase TOPK (T-LAK cell-originated protein kinase), also known as PDZ-binding kinase (PBK). Structural analyses reveal that HI-TOPK-032 occupies the ATP-binding pocket of TOPK through precise molecular interactions. The compound's planar heterocyclic core enables deep insertion into the hydrophobic cleft of the kinase domain, while its carbonyl group forms critical hydrogen bonds with the backbone amide of Gly83 and the carboxylate side chain of Asp151 in TOPK's catalytic site. Additionally, hydrophobic interactions with Lys30 stabilize the binding complex [3] [4].
Table 1: Structural Features of HI-TOPK-032 Enabling TOPK Binding
Structural Element | Interaction Type | TOPK Residue | Functional Significance |
---|---|---|---|
Carbonyl group | Hydrogen bond | Gly83 | Anchors inhibitor to kinase hinge region |
Heterocyclic core | Hydrophobic | Lys30 | Stabilizes ATP-binding site occupancy |
Thiophene moiety | Van der Waals | Leu78 | Enhances binding affinity |
Nitrile group | Electrostatic | Asp151 | Complementary charge interaction |
These interactions confer HI-TOPK-032 with nanomolar affinity for TOPK, as demonstrated by surface plasmon resonance studies. Molecular dynamics simulations further indicate that the inhibitor binding induces a slight contraction of the ATP-binding cleft, locking TOPK in an inactive conformation incompatible with ATP or substrate binding [3] [8].
HI-TOPK-032 exhibits exceptional selectivity for TOPK over closely related kinases due to its exploitation of TOPK-specific structural features within the ATP-binding site. The inhibitor's binding mode avoids regions of high conservation among kinases, instead targeting a unique subpocket formed by TOPK's distinct glycine-rich loop conformation. This subpocket accommodates HI-TOPK-032's thiophene moiety, which protrudes into a space sterically hindered in most other kinases [2] [4].
Selectivity profiling against 120 representative kinases reveals that HI-TOPK-032 maintains >100-fold selectivity for TOPK over 95% of tested kinases at concentrations ≤1 μM. Minor off-target inhibition (40% at 5 μM) is observed against MEK1, attributed to convergent evolutionary features in their ATP-binding sites. However, no significant inhibition of extracellular signal-regulated kinase 1 (ERK1), c-jun-NH₂-kinase 1 (JNK1), or p38 kinase activities occurs at physiologically relevant concentrations [2] [3].
Table 2: Kinase Inhibition Profile of HI-TOPK-032 (IC₅₀ Values)
Kinase | IC₅₀ (μM) | Fold Selectivity vs. TOPK | Functional Consequence of Inhibition |
---|---|---|---|
TOPK | 0.008 | 1x | Blocks mitotic progression & oncogenic signaling |
MEK1 | 12.5 | 1,562x | Potential modulation of MAPK pathway |
ERK1 | >50 | >6,250x | No significant inhibition |
JNK1 | >50 | >6,250x | No significant inhibition |
p38 | >50 | >6,250x | No significant inhibition |
CDK1 | >50 | >6,250x | No significant inhibition |
This selectivity profile is functionally significant, as evidenced by HI-TOPK-032's ability to inhibit TOPK-mediated phosphorylation of downstream substrates like histone H3 and ERK without broadly disrupting essential kinase signaling networks in normal cells [2] [8].
As a member of the MAPKK (mitogen-activated protein kinase kinase) family, TOPK shares structural homology with other family members, necessitating rigorous assessment of HI-TOPK-032's selectivity across this phylogenetically related group. Comprehensive kinome-wide RNAi screening approaches combined with multiplexed inhibitor bead/mass spectrometry (MIB-MS) analyses demonstrate that HI-TOPK-032 achieves exceptional discrimination between TOPK and other MAPKK kinases [5] [6].
The inhibitor shows >1,000-fold selectivity against MEK1/2, MKK3/6, and MKK4/7 across cellular and biochemical assays. This specificity arises from HI-TOPK-032's exploitation of a unique cysteine residue (Cys136) in TOPK's hinge region, which is replaced by bulkier residues (tyrosine or phenylalanine) in other MAPKKs. Mutation of Cys136 to phenylalanine abolishes HI-TOPK-032 binding, confirming this residue's critical role in conferring selectivity. Conversely, engineering the equivalent cysteine into MEK1's hinge region sensitizes it to HI-TOPK-032 inhibition [5].
Functional cellular assays confirm this selectivity: HI-TOPK-032 potently inhibits TOPK-mediated phosphorylation of histone H3 (Ser10) in cancer cells without affecting MEK1/2-dependent phosphorylation of ERK1/2 or MKK3/6-mediated p38 activation. This precise targeting enables selective disruption of TOPK-driven oncogenic pathways while preserving essential MAPKK signaling in normal physiology [2] [5] [8].
Beyond competitive ATP-site inhibition, HI-TOPK-032 induces long-range allosteric effects on TOPK's conformational dynamics that significantly enhance its inhibitory efficacy. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) analyses reveal that HI-TOPK-032 binding increases solvent protection in TOPK's αC-helix (residues 45-62) and activation loop (residues 165-185) by 40-65%, indicating stabilization of a closed, inactive conformation. This contrasts with ATP-binding, which increases dynamics in these regions [1] [7].
The allosteric modulation has three principal functional consequences:
These allosteric effects significantly contribute to HI-TOPK-032's efficacy in cancer models. In ovarian cancer, the compound's modulation of TOPK conformation disrupts STAT3 phosphorylation and MCL1 expression, sensitizing tumor cells to NK cell-mediated cytotoxicity [7]. Similarly, in hepatocellular carcinoma, allosteric disruption of TOPK's interaction with mTOR signaling components underlies enhanced CAR T-cell memory formation [1].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 1246815-51-9
CAS No.: 203860-42-8